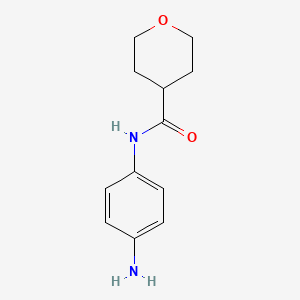

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDBSHAHXMBYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226372 | |

| Record name | N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219949-47-9 | |

| Record name | N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-aminophenylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide linkage can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the pyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred structure-activity relationships (SAR).

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Selected Pyran-4-Carboxamide Derivatives

Biological Activity

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a tetrahydropyran ring, an amine group, and an amide linkage. These functional groups contribute to its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-aminophenylamine with tetrahydro-2H-pyran-4-carboxylic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the pyran ring may engage with hydrophobic pockets in proteins. This dual interaction potentially modulates enzyme activities and signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyran scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. In particular, certain derivatives demonstrated cytotoxic effects against HCT-116 colorectal cancer cells, with IC50 values significantly lower than standard chemotherapeutics like ampicillin .

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |

Antibacterial and Antiviral Activities

This compound has also been investigated for its antibacterial and antiviral properties. Research suggests that compounds within this class may exhibit enhanced activity against various bacterial strains, potentially serving as lead compounds in antibiotic development .

Case Studies

- Antitumor Activity : A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific analogs could inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Comparative Analysis

When compared to similar compounds such as N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound shows distinct advantages due to its unique combination of functional groups which enhances its biological activity as a potential CCR5 antagonist.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | Amino group on aromatic ring | Enhanced CCR5 antagonism |

| This compound | Similar amine functionality | Potential use in anti-inflammatory therapies |

Q & A

Q. What are the common synthetic routes for N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyran-4-carboxylic acid core. A common approach includes coupling 4-aminophenylamine with activated derivatives (e.g., acyl chlorides or mixed anhydrides) of the tetrahydropyran-4-carboxylic acid under basic conditions. Reaction optimization often requires controlled temperatures (e.g., 0–25°C) and solvents like dichloromethane or ethanol . Protecting groups, such as Boc (tert-butoxycarbonyl), may be employed to prevent side reactions at the amino group during synthesis .

Q. Which characterization techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure. For example, ¹H NMR can confirm the presence of the tetrahydropyran ring (δ ~3.8–4.2 ppm for oxymethylene protons) and aromatic protons (δ ~6.5–7.5 ppm) on the aminophenyl group. HRMS provides exact mass validation (e.g., [M+H]+ with <3 ppm error) . Elemental analysis further corroborates purity .

Q. What initial biological screening approaches are used to evaluate its activity?

In vitro cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines (e.g., HeLa, MCF-7) are standard for assessing selective toxicity. Comparative studies with normal cell lines (e.g., HEK293) help identify selectivity. Preliminary mechanistic studies may include enzyme inhibition assays (e.g., kinase profiling) or fluorescence-based binding assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of the synthesis?

Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), catalyst use (e.g., HATU for amide bond formation), and stoichiometric control of reagents. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize by-products. For example, coupling efficiencies >90% are achievable with HATU and DIEA in DMF at 0°C .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in cytotoxicity data may arise from differences in cell lines, assay protocols, or compound purity. Resolving these requires:

- Orthogonal assays : Validate results using flow cytometry (apoptosis) and clonogenic survival assays.

- Batch reproducibility : Ensure compound purity via HPLC (>98%) and elemental analysis.

- Statistical rigor : Use triplicate experiments with ANOVA analysis to confirm significance .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins (e.g., kinases or GPCRs). Molecular Dynamics (MD) simulations (using GROMACS) assess binding stability over time. For instance, docking studies of similar carboxamides reveal hydrogen bonding with active-site residues (e.g., Asp86 in EGFR kinase) .

Q. What is the role of protecting groups in synthesizing derivatives of this compound?

Protecting groups prevent undesired reactions at sensitive sites. For example:

- Boc protection : Shields the 4-aminophenyl group during tetrahydropyran ring functionalization.

- Fmoc protection : Used in solid-phase synthesis for selective deprotection. Post-synthesis, groups are removed under mild acidic (Boc) or basic (Fmoc) conditions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve systematic modification of substituents:

- Tetrahydropyran ring : Introduce methyl or halogen substituents to assess steric/electronic effects.

- Aminophenyl group : Replace with heteroaromatic rings (e.g., pyridine) to modulate solubility. Biological evaluation (e.g., IC50 determination) identifies critical pharmacophores .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Accelerated stability studies (ICH guidelines) involve:

Q. What advanced analytical methods ensure purity and quantify trace impurities?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection resolves impurities (<0.1%). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile by-products. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalysts (e.g., Pd from coupling reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.